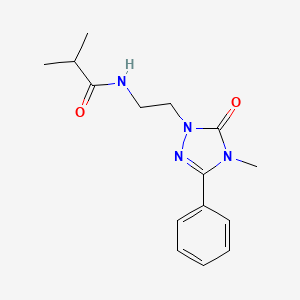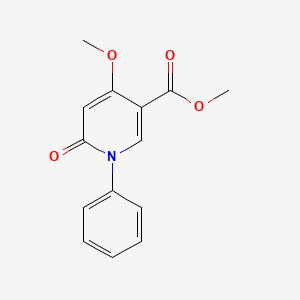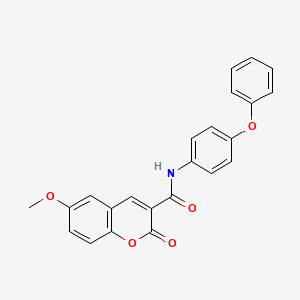![molecular formula C25H27N5O2S B2869704 2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-31-5](/img/no-structure.png)
2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a piperazine ring, a thioxo group, and an imidazoquinazolinone group. Piperazine rings are often found in pharmaceuticals and are known to have a wide range of biological activities . The thioxo group and the imidazoquinazolinone group are less common, but they may contribute to the compound’s reactivity and potential biological activity.
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the piperazine ring, the thioxo group, and the imidazoquinazolinone group. The piperazine ring is known to participate in a variety of reactions, while the thioxo group could potentially act as a nucleophile in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its molecular structure. The presence of the piperazine ring could potentially increase the compound’s solubility in polar solvents, while the thioxo and imidazoquinazolinone groups could influence its acidity and reactivity .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
The core structure of this compound resembles that found in many pharmacologically active molecules, suggesting potential use in drug development. Its dihydropyrimidinone moiety is particularly interesting because it is a scaffold present in many drugs with diverse therapeutic effects . Research could explore its efficacy as a lead compound in the treatment of various diseases, potentially including neurological disorders, given the presence of the piperazine ring, which is known for its neurological activity.
Agricultural Chemistry
Compounds with pyrimidinedione and thioxo moieties have been used as fungicides, herbicides, and growth regulators . This compound could be investigated for its effectiveness in protecting crops from fungal infections or as a growth regulator, potentially contributing to increased agricultural productivity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(2,3-dimethylphenyl)piperazine-1-carboxylic acid followed by cyclization with isatoic anhydride and thionation with Lawesson's reagent.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(2,3-dimethylphenyl)piperazine-1-carboxylic acid", "isatoic anhydride", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(2,3-dimethylphenyl)piperazine-1-carboxylic acid using EDCI/HOBt as coupling agents in DMF to form the intermediate.", "Step 2: Cyclization of the intermediate with isatoic anhydride in the presence of triethylamine in DMF to form the imidazo[1,2-c]quinazolin-3(2H)-one ring.", "Step 3: Thionation of the imidazo[1,2-c]quinazolin-3(2H)-one ring with Lawesson's reagent in refluxing toluene to form the final product, 2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |
CAS-Nummer |
1028685-31-5 |
Produktname |
2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |
Molekularformel |
C25H27N5O2S |
Molekulargewicht |
461.58 |
IUPAC-Name |
2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C25H27N5O2S/c1-16-6-5-9-21(17(16)2)28-12-14-29(15-13-28)22(31)11-10-20-24(32)30-23(26-20)18-7-3-4-8-19(18)27-25(30)33/h3-9,20,26H,10-15H2,1-2H3 |
InChI-Schlüssel |
ITTCTMSUZLGKJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2869621.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2869624.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2869625.png)
![2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2869626.png)
![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide](/img/structure/B2869630.png)

![methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate](/img/structure/B2869634.png)



![2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide](/img/structure/B2869638.png)

![7-Fluoro-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2869640.png)
